2-(Cyclopropylamino)acetic acid
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Overview
Description
Mechanism of Action
Target of Action
This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with various proteins or enzymes, altering their function or activity. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. The downstream effects of these potential interactions are currently unknown and warrant further investigation.
Pharmacokinetics
As a small molecule with a molecular weight of 11513 , it’s likely to have good bioavailability
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or pathways it interacts with.
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in proteomics research , suggesting that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific context of the research being conducted.
Cellular Effects
Given its use in proteomics research , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its use in proteomics research , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Given its use in proteomics research , it may exhibit changes in its effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Given its use in proteomics research , it may exhibit varying effects at different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Given its use in proteomics research , it may interact with various enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Given its use in proteomics research , it may interact with various transporters or binding proteins and could also have effects on its localization or accumulation.
Subcellular Localization
Given its use in proteomics research , it may be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Cyclopropylamino)acetic acid involves the reaction of cyclopropylamine with ethyl chloro(oxo)acetate in the presence of pyridine and dichloromethane at low temperatures . Another method includes the treatment of cyclopropyl glycine with thionyl chloride in methanol, followed by the addition of sodium methylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(Cyclopropylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Alanine: A simple amino acid with a similar structure but lacks the cyclopropyl group.
Serine: Another amino acid with a hydroxyl group instead of the cyclopropyl group.
Glycine: The simplest amino acid, structurally similar but without the cyclopropyl group.
Uniqueness
2-(Cyclopropylamino)acetic acid is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(cyclopropylamino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)3-6-4-1-2-4/h4,6H,1-3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQCCQKRNWMECV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611319 |
Source
|
Record name | N-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10294-18-5 |
Source
|
Record name | N-Cyclopropylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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